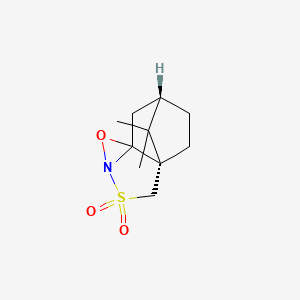

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

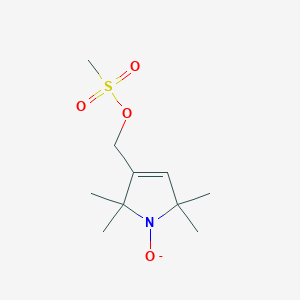

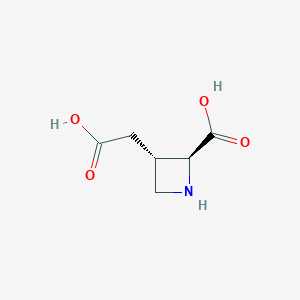

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound known for its unique reactivity and applications in organic synthesis. It is derived from camphor and features a three-membered ring structure containing nitrogen and oxygen atoms. This compound is particularly valued for its ability to act as an oxidizing agent in various chemical reactions.

Wirkmechanismus

Target of Action

It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .

Mode of Action

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .

Biochemical Pathways

Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .

Result of Action

The result of the action of this compound depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine typically involves the oxidation of camphor-derived sulfonamide. One common method includes the reaction of camphor-10-sulfonyl chloride with an amine to form the corresponding sulfonamide, which is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) to yield the oxaziridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The key steps include the preparation of camphor-10-sulfonyl chloride, its conversion to the sulfonamide, and subsequent oxidation to form the oxaziridine.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is known for undergoing various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, particularly in the epoxidation of alkenes.

Substitution: It can participate in nucleophilic substitution reactions where the oxaziridine ring is opened.

Common Reagents and Conditions

Oxidation: Common reagents include mCPBA and other peroxy acids. The reactions are typically carried out in organic solvents such as dichloromethane at room temperature.

Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine under mild conditions to open the ring and form the corresponding substituted products.

Major Products Formed

Epoxidation: The major products are epoxides when this compound is used as an oxidizing agent.

Substitution: The products depend on the nucleophile used but generally include various substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It finds applications in the production of fine chemicals and as a reagent in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: The enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, which has similar reactivity but different stereochemistry.

N-Sulfonyl oxaziridines: These compounds share the oxaziridine ring structure and sulfonyl group but differ in the specific substituents attached to the nitrogen and carbon atoms.

Uniqueness

This compound is unique due to its chiral nature and the presence of the camphor-derived sulfonyl group, which imparts specific reactivity and selectivity in oxidation reactions. Its ability to act as a chiral oxidizing agent makes it particularly valuable in asymmetric synthesis.

Eigenschaften

CAS-Nummer |

104322-63-6 |

|---|---|

Molekularformel |

C10H15NO3S |

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1 |

InChI-Schlüssel |

GBBJBUGPGFNISJ-UPACWWRESA-N |

SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |

Isomerische SMILES |

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C |

Kanonische SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |

Synonyme |

(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide; |

Herkunft des Produkts |

United States |

Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?

A1: this compound acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, this compound is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)